molecular formula C9H9NO4 B1357881 2,3-Dimethyl-6-nitrobenzoic acid CAS No. 90564-16-2

2,3-Dimethyl-6-nitrobenzoic acid

Cat. No.: B1357881
CAS No.: 90564-16-2
M. Wt: 195.17 g/mol
InChI Key: ZBDQMAHZWQQWSG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitrobenzoic acid is an aromatic compound characterized by the presence of two methyl groups and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-6-nitrobenzoic acid typically involves nitration of 2,3-dimethylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-nitrobenzoic acid in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, potentially leading to cytotoxic effects. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

  • 2,4-Dimethyl-6-nitrobenzoic acid
  • 2,3-Dimethyl-4-nitrobenzoic acid
  • 2,3-Dimethyl-5-nitrobenzoic acid

Comparison: 2,3-Dimethyl-6-nitrobenzoic acid is unique due to the specific positioning of its nitro group, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical properties such as melting point and solubility, as well as distinct chemical behavior in reactions .

Properties

IUPAC Name

2,3-dimethyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDQMAHZWQQWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301923
Record name 2,3-Dimethyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90564-16-2
Record name 2,3-Dimethyl-6-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90564-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-6-nitrobenzoic acid
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